![molecular formula C7H5N3O2S B2701494 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole CAS No. 2453324-12-2](/img/structure/B2701494.png)

5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

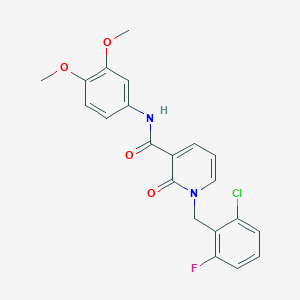

5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole is a chemical compound with the molecular formula C7H5N3O2S . It is used in the synthesis of light-emitting and conducting polymers for organic electronics .

Synthesis Analysis

The synthesis of this compound involves several steps. The compound can be prepared from commercially available reagents . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The InChI key for this compound is JYFRADGAHMOOOH-UHFFFAOYSA-N .Chemical Reactions Analysis

Thiadiazoles, including this compound, demonstrate various unique chemical properties. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .Physical And Chemical Properties Analysis

Thiadiazoles are typically solid at room temperature, have low melting points, and are relatively stable under normal conditions. They are typically colorless and have a faint, distinctive odor . The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry .Applications De Recherche Scientifique

Antimicrobial and Antibacterial Properties

Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. For instance, compounds with modifications on the thiadiazole ring have shown significant cytotoxic properties and antibacterial activities against various bacterial strains. Such research indicates the potential of thiadiazole compounds in the development of new antibacterial agents that could combat resistant bacterial infections (Mutchu et al., 2018).

Antifungal Activity

The introduction of different substituents on the thiadiazole scaffold has led to the synthesis of compounds with notable antifungal properties. This suggests that thiadiazole derivatives could serve as templates for the development of new antifungal agents, potentially addressing the need for more effective treatments against fungal infections (Vinusha et al., 2015).

Anti-Leishmanial Activity

Research into thiadiazole derivatives has also extended to the development of compounds with anti-leishmanial activity. By synthesizing and testing different thiadiazole derivatives, researchers have identified compounds that exhibit promising activity against the protozoan responsible for leishmaniasis, a disease prevalent in tropical and subtropical regions (Tahghighi et al., 2012).

Antituberculosis Agents

A series of thiadiazole derivatives have been synthesized and evaluated for their antituberculosis activity. These compounds have been tested against Mycobacterium tuberculosis, indicating the potential of thiadiazole derivatives in contributing to the treatment of tuberculosis, particularly in the development of new therapeutic agents to address drug-resistant strains (Foroumadi et al., 2004).

Antitumor and Cytotoxic Activities

The exploration of thiadiazole derivatives has revealed their cytotoxic properties and potential antitumor activities. This opens up avenues for further research into thiadiazole-based compounds as possible anticancer agents, highlighting the versatile application of this chemical scaffold in medicinal chemistry (Ramla et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole could involve its use in the development of new photovoltaic materials . A thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

Propriétés

IUPAC Name |

6-methyl-5-nitro-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c1-4-2-5-6(9-13-8-5)3-7(4)10(11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFRADGAHMOOOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NSN=C2C=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2701411.png)

![N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2701413.png)

![3-(4-methylbenzyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701415.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2701420.png)

![N-[(3-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2701421.png)

![(4Z)-5-tert-butyl-4-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-2-phenylpyrazol-3-one](/img/structure/B2701428.png)

![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol](/img/structure/B2701432.png)